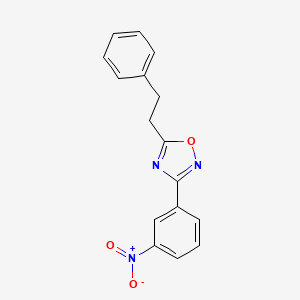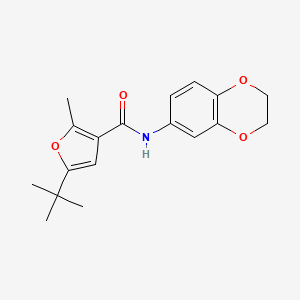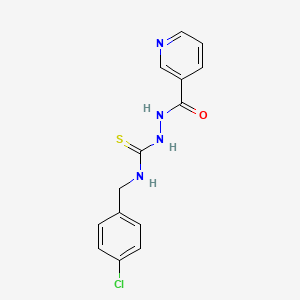![molecular formula C13H20FN3O2 B5504807 N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5504807.png)
N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex molecules similar to N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide often involves multiple steps, including palladium-catalyzed reactions, regioselective chlorination, and coupling processes. For instance, the practical synthesis of pharmaceutical intermediates involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence, highlighting the intricate methodologies required for constructing such molecules (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds akin to N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide can be elucidated through advanced techniques such as crystallography and spectroscopy. Studies often employ density functional theory (DFT) to predict and compare molecular structures, providing insights into the compound's conformation and electronic properties (Qin et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents and conditions leading to a plethora of potential reaction pathways. For example, the cycloaddition of N-oxides with vinyl ethers and the subsequent conversion into valuable intermediates illustrate the compound's versatility in synthetic chemistry (Carruthers & Moses, 1988).
Scientific Research Applications
Fluorescence-Conjugated Polyamides for Protein-DNA Complex Characterization
Fluorescence-conjugated pyrrole/imidazole polyamides have shown promise in detecting specific DNA sequences and characterizing protein-DNA complexes. These compounds, developed from DNA-binding antibiotics like distamycin A and netropsin, permeate cells and bind with duplex DNA in a sequence-specific manner. Their conjugation with fluorophores has paved the way for applications in biological imaging and gene expression modulation in vivo (Yong-Woon Han, H. Sugiyama, Y. Harada, 2016). Such advancements indicate the potential of these conjugates in therapeutic contexts and research into gene regulation mechanisms.
Synthesis of Key Pharmaceutical Intermediates
The development of efficient, practical synthesis methods for pharmaceutical intermediates highlights the importance of N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-3-isobutyl-5-isoxazolecarboxamide related compounds. For instance, the synthesis of 2-((1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino)-5-fluoronicotinic acid, a key intermediate, demonstrates the ongoing effort to optimize and streamline the production of complex organic molecules for pharmaceutical applications (Xin Wang et al., 2006). These synthesis pathways are crucial for the development of new drugs, showcasing the chemical's relevance in medicinal chemistry.
properties
IUPAC Name |
N-[[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl]-3-(2-methylpropyl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN3O2/c1-8(2)3-10-5-12(19-17-10)13(18)16-7-11-4-9(14)6-15-11/h5,8-9,11,15H,3-4,6-7H2,1-2H3,(H,16,18)/t9-,11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKNKPRFUYZTJH-ONGXEEELSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NOC(=C1)C(=O)NCC2CC(CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NOC(=C1)C(=O)NC[C@@H]2C[C@@H](CN2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)

![4-{2-[oxo(1-piperidinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5504736.png)
![4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-1(2H)-phthalazinone hydrochloride](/img/structure/B5504740.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504742.png)


![3-(1H-imidazol-2-yl)-1-[5-(methoxymethyl)-2-furoyl]piperidine](/img/structure/B5504768.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504774.png)
![1-(2-aminoethyl)-N-[(4-fluorophenyl)(pyridin-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5504782.png)
![3-(2-{4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5504788.png)

![2'-[(isobutylamino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5504814.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5504825.png)